6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
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Overview
Description
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the chlorination of a pyrrolo[3,2-b]pyridine precursor, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation agents like Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Reduction: 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a different position of the methyl group.
6-chloro-1H-pyrrolo[3,2-b]pyridine: Lacks the methyl group at the 1-position.
1H-pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which allows for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of complex molecules for various applications .
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
6-chloro-1-methylpyrrolo[3,2-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-4-6(5-13)9-8(12)2-7(10)3-11-9/h2-5H,1H3 |
InChI Key |
GQBMKXXCUSFYCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=N2)Cl)C=O |
Origin of Product |
United States |
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